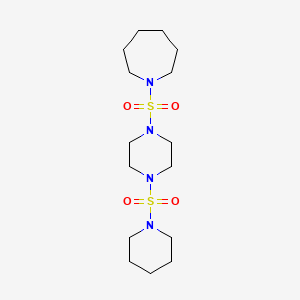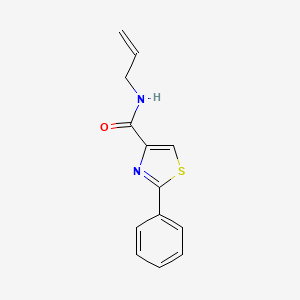
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile is an organic compound with a molecular formula of C11H11NO2 It is a derivative of benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring
Mecanismo De Acción
Target of Action
The primary targets of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts this pathway, leading to an increase in acetylcholine levels and potentially affecting various physiological processes.
Result of Action
The inhibition of cholinesterase enzymes by 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile can lead to an increase in acetylcholine levels in the nervous system . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in the context of Alzheimer’s disease, increased acetylcholine levels can potentially improve cognitive function .
Safety and Hazards
The safety and hazards associated with “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” can depend on its specific structure and the conditions under which it is used . For example, the compound may be harmful if swallowed, inhaled, or if it comes into contact with the skin . Therefore, appropriate safety precautions should be taken when handling this compound .
Direcciones Futuras
The future directions for research on “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propionitrile” could include further studies to better understand its properties and potential applications . For example, researchers could investigate its potential uses in the pharmaceutical industry, its mechanism of action, and its safety and efficacy in various contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate nitrile precursors. One common method involves the use of 1,4-benzodioxane-6-amine and acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure but with an ethanone group instead of a nitrile group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains a butanoic acid group instead of a nitrile group.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzodioxane derivatives and makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKDHSNCCWFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)
![1'-(Cyclohexanecarbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2923778.png)


![2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2923781.png)


![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)
![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)


![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)
